molecular formula C15H19N5O2 B2858183 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea CAS No. 1796966-77-2

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea

Cat. No.: B2858183
CAS No.: 1796966-77-2
M. Wt: 301.35
InChI Key: QXTIXNAMYNZMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea is a urea derivative featuring a substituted pyrimidine ring linked to an m-tolyl (3-methylphenyl) group via a urea bridge. The dimethylamino and methoxy substituents on the pyrimidine ring suggest enhanced solubility and electronic modulation, which may influence binding affinity and pharmacokinetics .

Properties

IUPAC Name

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-6-5-7-11(8-10)17-14(21)18-12-9-16-15(22-4)19-13(12)20(2)3/h5-9H,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTIXNAMYNZMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with dimethylamine and methanol under acidic conditions to introduce the dimethylamino and methoxy groups, respectively. Subsequent steps involve the formation of the urea moiety through the reaction with m-tolyl isocyanate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the pyrimidinyl core or the urea moiety.

  • Substitution: Substitution reactions can introduce different substituents on the pyrimidinyl ring or the m-tolyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

The closest structural analogue is 1-(3-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea (CAS: 1797083-21-6), which replaces the m-tolyl group with a 3-chloro-4-methylphenyl moiety.

Property Target Compound Chloro-Methylphenyl Analogue
IUPAC Name 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea 1-(3-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
Molecular Formula C₁₅H₁₈N₅O₂ (inferred) C₁₅H₁₈ClN₅O₂
Key Substituents m-tolyl (3-methylphenyl) 3-chloro-4-methylphenyl
Potential Impact Enhanced lipophilicity Increased polarity due to Cl; possible improved target selectivity
Source N/A

Urea Derivatives with Heterocyclic Cores

Compounds like M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloric salt) share the urea backbone but incorporate pyridine and morpholino groups. These modifications enhance water solubility and introduce hydrogen-bonding motifs, critical for kinase activation or inhibition .

Property Target Compound M64HCl
Core Structure Pyrimidine Pyridine + morpholino-trifluoromethylphenyl
Functional Groups Dimethylamino, methoxy Trifluoromethyl, morpholino
Solubility Moderate (methoxy enhances polarity) High (hydrochloric salt formulation)
Biological Activity Hypothesized kinase modulation FAK activator; intestinal epithelial protection
Source N/A

Triazine-Linked Urea Derivatives

Compounds such as 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Patent: EP 2023) feature triazine cores instead of pyrimidine. These molecules are designed for aqueous formulations, emphasizing stability and bioavailability in therapeutic applications .

Property Target Compound Triazine-Linked Urea
Core Structure Pyrimidine 1,3,5-Triazine
Key Modifications Methoxy, dimethylamino Morpholino, piperidinyl-dimethylamino
Formulation Likely organic solvent-soluble Aqueous-compatible (patented formulation)
Therapeutic Potential Underexplored PI3K-Akt pathway modulation (cancer research)
Source N/A

Research Findings and Limitations

  • Solubility and Stability: Methoxy and dimethylamino groups may improve solubility over chlorinated analogues, but aqueous formulations (as in triazine derivatives) remain unexplored .
  • Knowledge Gaps: No explicit pharmacokinetic or toxicity data exists for the target compound. Further studies should prioritize in vitro kinase assays and ADMET profiling.

Biological Activity

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with m-tolyl isocyanate. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with pyrimidine motifs have shown significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds were determined, demonstrating their effectiveness in inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
1MDA-MB-231>10
2HeLa<5
3HepG2<10

Note: Values are indicative and vary based on specific structural modifications.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Targeting Specific Kinases : Some derivatives may act as kinase inhibitors, disrupting essential cellular processes.

Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects of various pyrimidine-containing urea derivatives, it was found that those with dimethylamino substitutions exhibited enhanced potency against tumor cells. The study utilized a range of concentrations to establish dose-response relationships, confirming that structural modifications significantly influence biological activity.

Study 2: In Vivo Assessments

Further investigations into the in vivo efficacy of these compounds revealed promising results in animal models. Tumor-bearing mice treated with selected derivatives demonstrated reduced tumor growth compared to control groups, indicating potential for therapeutic application in oncology.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(m-tolyl)urea, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves coupling a pyrimidine derivative with an isocyanate or carbamate to form the urea linkage. Key steps include:

  • Precursor Activation: Use of coupling agents like carbodiimides to activate the pyrimidine amine for urea bond formation.
  • Reaction Conditions: Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine-to-isocyanate) are critical for minimizing side products .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve conflicting data?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 319.33) .
  • Infrared (IR): Urea carbonyl stretch (~1650–1700 cm⁻¹) .
    Conflict Resolution: Cross-validate with alternative techniques (e.g., 2D NMR for ambiguous peaks) and assess impurities via HPLC .

Q. What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or VEGFR2) due to structural similarity to known kinase inhibitors .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility Screening: Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize by-products like dimerized urea or unreacted precursors?

Answer:

  • Stepwise Monitoring: Use TLC or inline IR to track reaction progress.
  • Catalyst Screening: Test bases (e.g., DBU) to enhance coupling efficiency .
  • By-Product Mitigation: Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target affinity?

Answer:

  • Substituent Variation: Replace the m-tolyl group with halogenated (e.g., 3-fluorophenyl) or electron-withdrawing groups to modulate lipophilicity and H-bonding .
  • Pyrimidine Modifications: Compare dimethylamino vs. morpholino groups to assess steric effects on kinase binding .
  • Quantitative SAR (QSAR): Use CoMFA or machine learning models to predict activity cliffs .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

Answer:

  • Assay Validation: Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer Optimization: Control pH (7.0–7.4) and ionic strength to avoid false negatives .
  • Data Normalization: Use reference inhibitors (e.g., staurosporine) as internal controls .

Q. What computational approaches are used to identify potential biological targets for this compound?

Answer:

  • Molecular Docking: AutoDock Vina or Glide to screen against kinase ATP-binding pockets .
  • Pharmacophore Mapping: Align urea and pyrimidine motifs with known inhibitor frameworks .
  • MD Simulations: Analyze binding stability (RMSD <2 Å over 100 ns) .

Q. How can researchers evaluate the compound’s stability under physiological conditions (e.g., pH, temperature)?

Answer:

  • Forced Degradation: Incubate in PBS (pH 1.2, 7.4, 9.0) at 37°C for 48 hours; monitor via HPLC .
  • Thermal Stability: TGA/DSC to assess decomposition temperatures (>150°C for solid-state stability) .
  • Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) .

Q. What methodologies are recommended for preclinical toxicity profiling?

Answer:

  • In Vitro Hepatotoxicity: CYP450 inhibition assays (e.g., CYP3A4) .
  • Ames Test: Assess mutagenicity in Salmonella strains TA98/TA100 .
  • In Vivo Acute Toxicity: Single-dose studies in rodents (OECD 423) with histopathology .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed during preclinical development?

Answer:

  • Co-Solvent Systems: Use PEG 400/EtOH (20:80 v/v) for parenteral dosing .
  • Nanoformulations: Prepare liposomes (egg PC/cholesterol) to enhance bioavailability .
  • Solid Dispersion: Spray-dry with HPMCAS to improve dissolution rates .

Q. What cross-disciplinary approaches integrate chemical engineering and pharmacology for scalable development?

Answer:

  • Process Intensification: Use microreactors for continuous synthesis to improve reproducibility .
  • Quality-by-Design (QbD): Apply DOE (e.g., Box-Behnken) to optimize reaction and formulation parameters .
  • PK/PD Modeling: Link plasma concentration (Cmax) to target engagement using NONMEM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.